molecular formula C18H19FN2O B2986440 N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1211023-70-9

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2986440
CAS No.: 1211023-70-9
M. Wt: 298.361
InChI Key: SRCNFFLFOLBRMG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic carboxamide derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring the pyrrolidine-carboxamide scaffold are frequently investigated for their potential to interact with biological targets, including enzymes and G-protein coupled receptors (GPCRs) . The structural motif of an N-benzyl group, particularly with a para-fluoro substituent, is common in the design of high-affinity receptor ligands and has been utilized in the development of probes for positron emission tomography (PET) imaging . Similarly, the carboxamide group is a key functional moiety that can act as a hydrogen bond donor/acceptor, facilitating critical interactions with amino acid residues in enzyme active sites . This compound is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professional researchers only. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCNFFLFOLBRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a 4-fluorobenzyl group and a phenyl moiety. Its molecular formula is C19H22FN2OC_{19}H_{22}FN_2O, and it possesses unique properties that contribute to its biological activity.

Research indicates that this compound exhibits inhibitory effects on various biological targets. It has been studied primarily for its role as a potential inhibitor of certain kinases and enzymes involved in cellular signaling pathways.

Anticancer Activity

Recent studies have shown that compounds similar to this compound can inhibit kinases such as Clk1 and Clk4, which are overexpressed in several human tumors. These kinases play crucial roles in pre-mRNA splicing, affecting tumor biology significantly .

Table 1: Inhibitory Activity against Clk Kinases

CompoundIC50 (nM)Selectivity
This compoundTBDTBD
Sunitinib22Non-selective
Compound 1b28Selective

Antiviral Activity

The compound's structural analogs have been evaluated for their antiviral properties, particularly against rhinoviruses. Substitutions on the phenyl ring have been shown to enhance antiviral potency, indicating that modifications to the structure could lead to improved efficacy against viral infections .

Study on Kinase Inhibition

In a study assessing the efficacy of various pyrrolidine derivatives, this compound was found to exhibit promising activity against Clk kinases. The study employed both in vitro and in vivo models to evaluate the compound's pharmacokinetics and therapeutic potential.

Table 2: Pharmacokinetic Profile

ParameterValue
AUC (ng·min/mL)TBD
Cmax (ng/mL)TBD
T1/2 (hours)TBD
% BioavailabilityTBD

Research Findings

  • In Vitro Studies : Initial screening revealed moderate inhibitory activity against Clk kinases with IC50 values suggesting potential for further optimization.
  • In Vivo Studies : Animal models demonstrated favorable pharmacokinetics, with significant reductions in tumor size observed upon administration of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Carboxamide Backbones

N-(4-Methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS 1210367-22-8)
  • Structure : Replaces the 4-fluorobenzyl group with a 4-methoxyphenyl substituent.
  • Impact: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring.
  • Molecular Weight : 296.4 g/mol (vs. ~311.3 g/mol for the fluorinated analog, estimated based on formula differences).
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2)
  • Structure : Incorporates a pyridinyl group instead of benzyl and adds a 5-oxo modification to the pyrrolidine ring.

Compounds with Heterocyclic Modifications

1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1144436-63-4)
  • Structure : Features a 1,3,4-thiadiazole ring in place of the phenyl group.
  • Impact : The thiadiazole moiety introduces sulfur-based hydrogen-bonding and π-stacking capabilities, which may improve selectivity for enzymes like human neutrophil elastase .
N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxy-4-pyrimidinyl)-4-piperidinecarboxamide
  • Structure: Utilizes a piperidine scaffold instead of pyrrolidine and adds a pyrimidinyl-phenoxy group.
  • Impact : The pyrimidine ring provides additional sites for aromatic interactions, while the chlorine atom increases steric bulk and lipophilicity compared to the target compound .

Pharmacologically Active Analogues

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structure : Piperidine-based carboxamide with a naphthalene substituent.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide Pyrrolidine 3-phenyl, 1-(4-fluorobenzyl) ~311.3 High lipophilicity, metabolic stability
N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide Pyrrolidine 3-phenyl, 1-(4-methoxyphenyl) 296.4 Electron-donating methoxy group
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 5-oxo, 1-(4-fluorobenzyl), thiadiazole ~349.4 Enhanced enzyme selectivity
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine 4-carboxamide, naphthalene substituent ~418.5 Antiviral activity (SARS-CoV-2 inhibition)

Key Research Findings

  • Electronic Effects : Fluorine in the 4-fluorobenzyl group enhances metabolic stability by resisting oxidative degradation compared to methoxy or unsubstituted benzyl groups .
  • Heterocyclic Modifications : Thiadiazole or pyridinyl substituents improve target selectivity but may reduce bioavailability due to increased polarity .
  • Therapeutic Potential: Piperidine- and pyrrolidine-based carboxamides with aromatic groups show promise in antiviral and enzyme inhibition applications .

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